REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6](CO)=[CH:5][C:4]=1[CH3:11].S(Cl)([Cl:14])=O.Cl[CH2:17][Cl:18]>>[Cl:14][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:17][Cl:18])=[CH:5][C:4]=1[CH3:11]
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=C(C=C1)CO)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
by stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
Added dropwise
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction
|
Type
|
ADDITION
|
Details
|
by adding 50 ml of water
|
Type
|
CUSTOM
|
Details
|
An organic layer formed
|
Type
|
WASH
|
Details
|
was washed with water and with salt water
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C=C(C=C1)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |